molecular formula C12H16INO3 B8121022 [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester

[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester

Cat. No.: B8121022
M. Wt: 349.16 g/mol
InChI Key: RFQSAXAQIRVFPC-UHFFFAOYSA-N
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Description

[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester is an organic compound that features a unique combination of functional groups, including an iodoethoxy moiety and a carbamic acid benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester typically involves the reaction of 2-iodoethanol with ethylene oxide to form 2-(2-iodoethoxy)ethanol. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Formation of substituted ethoxy derivatives.

    Oxidation Reactions: Formation of aldehydes and carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester serves as a versatile intermediate for the preparation of various complex molecules. Its unique functional groups allow for multiple derivatizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in modulating biological pathways and targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The iodoethoxy moiety can undergo nucleophilic substitution, leading to the formation of active intermediates that modulate biological pathways. The carbamic acid benzyl ester group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Bromo-ethoxy)-ethyl]-carbamic acid benzyl ester
  • [2-(2-Chloro-ethoxy)-ethyl]-carbamic acid benzyl ester
  • [2-(2-Fluoro-ethoxy)-ethyl]-carbamic acid benzyl ester

Uniqueness

Compared to its analogs, [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester exhibits unique reactivity due to the presence of the iodo group. This allows for more diverse chemical transformations and applications. Additionally, the iodo group enhances the compound’s ability to participate in radiolabeling, making it valuable in imaging and diagnostic applications.

Properties

IUPAC Name

benzyl N-[2-(2-iodoethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c13-6-8-16-9-7-14-12(15)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQSAXAQIRVFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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